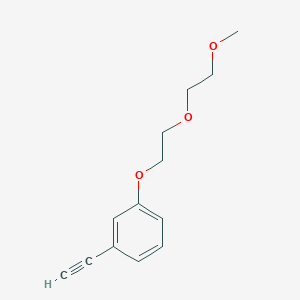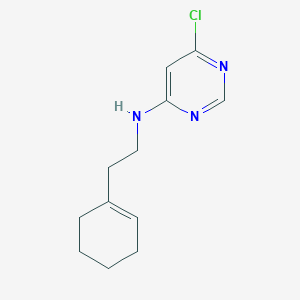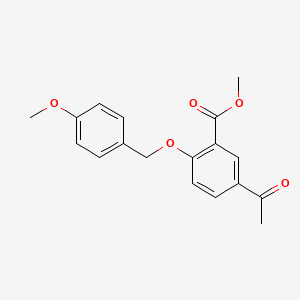
3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene
Vue d'ensemble
Description
3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene (3ME2EPh) is an organic compound with a variety of applications in scientific research. Its chemical structure consists of a phenylacetylene moiety with two methoxyethoxy groups attached to the phenyl ring. It is an important intermediate in organic synthesis, and is used in a wide range of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Polymerization
- Amphiphilic poly(phenylacetylene)s bearing oligo(ethylene oxide) pendants, including derivatives of 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, were synthesized using organorhodium complexes as polymerization catalysts. These polymers were characterized for their structures and properties, which included thermal stability and molecular weight (Chen, Cheuk, & Tang, 2006).
Gas Permeability and Metal-Induced Gelation
- Diphenylacetylene derivatives, such as 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, have been studied for their polymerization and applications in gas permeability and metal-induced gelation. These polymers show unique properties, including the formation of gels through metal–ligand interaction (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).
Dendritic Macromolecules Synthesis
- Phenylacetylene dendrimers terminated with various esters, including those related to 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, were synthesized and characterized. These dendrimers showed different solubility characteristics and potential for creating water-soluble carboxylic acid terminated dendrimers (Pesak, Moore, & Wheat, 1997).
Optical and Electrical Properties in Nanofibers
- Studies on electrospun nanofibers of binary blends of polymers, including derivatives of 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, have revealed insights into their morphology, optical, and electrical properties. This research aids in understanding the applications of these materials in nanotechnology and electronics (Babel, Li, Xia, & Jenekhe, 2005).
Ring-Opening Polymerization
- The ring-opening polymerization of oxirane derivatives, including those related to 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, leads to the formation of polyethers with specific structures. This type of polymerization plays a crucial role in creating polymers with unique configurations and properties (Merlani et al., 2015).
Propriétés
IUPAC Name |
1-ethynyl-3-[2-(2-methoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-12-5-4-6-13(11-12)16-10-9-15-8-7-14-2/h1,4-6,11H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWXJJCIRPZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{(2R)-2-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474243.png)
![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)
![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)

![(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate](/img/structure/B1474256.png)
